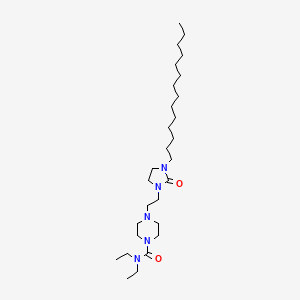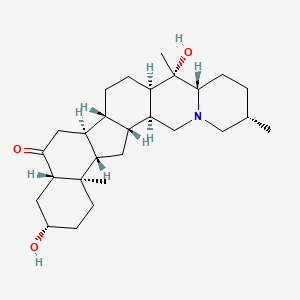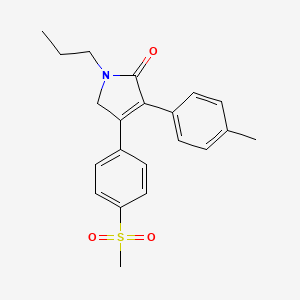
Indibulin
Vue d'ensemble
Description
L’Indibuline, également connue sous le nom de N-(pyridin-4-yl)-[1-(4-chlorobenzyl)-indol-3-yl]-glyoxyl-amide, est une nouvelle petite molécule synthétique qui agit comme un inhibiteur des microtubules. Elle est connue pour sa capacité à déstabiliser les microtubules, qui sont des composants essentiels du cytosquelette cellulaire. Contrairement à d’autres inhibiteurs des microtubules tels que les taxanes et les alcaloïdes de la Vinca, l’Indibuline ne présente pas de neurotoxicité, ce qui en fait un candidat prometteur pour le traitement du cancer .
Applications De Recherche Scientifique
Indibulin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : L’Indibuline est synthétisée par un processus en plusieurs étapes à partir de dérivés de l’indoleL’étape finale implique la formation de la liaison glyoxyl-amide .
Méthodes de Production Industrielle : Bien que les méthodes de production industrielle spécifiques à l’Indibuline ne soient pas largement documentées, la synthèse implique généralement des techniques de synthèse organique standard telles que les réactions de condensation, les substitutions nucléophiles et les formations de liaisons amides. Les conditions de réaction incluent souvent l’utilisation de solvants tels que le dichlorométhane et de catalyseurs tels que le palladium sur carbone .
Analyse Des Réactions Chimiques
Types de Réactions : L’Indibuline subit principalement des réactions liées à son rôle d’inhibiteur des microtubules. Il s’agit notamment de :
Inhibition de la Polymérisation : L’Indibuline se lie à la tubuline, empêchant sa polymérisation en microtubules.
Réactions de Substitution : Les groupes pyridinyle et chlorobenzylique peuvent subir des réactions de substitution dans des conditions spécifiques.
Réactifs et Conditions Courants :
Conditions : Les réactions sont généralement réalisées sous une atmosphère inerte, telle que l’azote ou l’argon, pour éviter l’oxydation.
Produits Principaux : Le principal produit des réactions de l’Indibuline est l’inhibition de la polymérisation des microtubules, ce qui conduit à l’arrêt du cycle cellulaire et à l’apoptose dans les cellules cancéreuses .
4. Applications de la Recherche Scientifique
L’Indibuline a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :
Mécanisme D'action
L’Indibuline exerce ses effets en se liant à la tubuline, une protéine qui forme les microtubules. Cette liaison empêche la polymérisation de la tubuline en microtubules, ce qui conduit à la déstabilisation du réseau de microtubules. En conséquence, les cellules sont incapables de terminer la mitose, ce qui conduit à l’arrêt du cycle cellulaire en phase G2/M et à l’apoptose subséquente . L’Indibuline cible spécifiquement la tubuline non modifiée, qui est plus répandue dans les cellules cancéreuses, réduisant ainsi le risque de neurotoxicité .
Comparaison Avec Des Composés Similaires
L’Indibuline est unique parmi les inhibiteurs des microtubules en raison de son absence de neurotoxicité. Les composés similaires incluent :
Taxanes (par exemple, le paclitaxel) : Ces composés stabilisent les microtubules mais provoquent souvent une neuropathie périphérique.
Alcaloïdes de la Vinca (par exemple, la vincristine) : Ces composés inhibent également la polymérisation des microtubules mais sont associés à une neurotoxicité.
La capacité de l’Indibuline à faire la distinction entre la tubuline neuronale mature et la tubuline non neuronale la distingue de ces autres composés, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse avec moins d’effets secondaires .
Propriétés
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxo-N-pyridin-4-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c23-16-7-5-15(6-8-16)13-26-14-19(18-3-1-2-4-20(18)26)21(27)22(28)25-17-9-11-24-12-10-17/h1-12,14H,13H2,(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLIIYNRSAWTSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174368 | |
| Record name | Indibulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204205-90-3 | |
| Record name | Indibulin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204205903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indibulin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06169 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indibulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDIBULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80K4H2RB8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















